SAR113945 SAR113945 SAR113945 is an IκB kinase inhibitor, which may be a potential treatment of osteoarthritis.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1564696
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

SAR113945

CAS No.:

Cat. No.: VC1564696

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SAR113945 -

Specification

IUPAC Name Unknown
Appearance Solid powder

Introduction

Mechanism of Action and Pharmacology

SAR113945 functions as a specific inhibitor of the IκB kinase complex, with particular activity against the IKKβ subunit . The IKK complex plays a crucial role in the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes implicated in osteoarthritis pathogenesis.

In vitro experiments demonstrated that SAR113945 specifically inhibits the IκB kinase complex, which subsequently prevents the activation of NF-κB signaling pathways . Cellular assay systems revealed that SAR113945 treatment resulted in the inhibition of several inflammatory mediators, including:

  • Interleukin 1β (IL-1β)

  • Tumor necrosis factor alpha (TNFα)

  • Prostaglandin E2 (PGE2)

Preclinical Studies and Development

The preclinical development of SAR113945 included extensive in vitro and in vivo studies to establish its mechanism of action, efficacy, and preliminary safety profile.

In vitro experiments confirmed specific inhibition of the IκB kinase complex, and profiling on a range of kinases, enzymes, and ion channels supported advancement to clinical development . Cellular assays demonstrated SAR113945's ability to inhibit the synthesis of key inflammatory mediators including IL-1β, TNFα, and PGE2, providing a mechanistic foundation for its potential therapeutic effects .

In vivo studies produced particularly promising results, demonstrating positive effects of SAR113945 on both thermal and mechanical hyperalgesia in animal models of pain and inflammation . Notably, these studies showed SAR113945's superiority compared to triamcinolone, an established intra-articular corticosteroid therapy for OA . This comparative advantage over existing treatments strengthened the rationale for advancing SAR113945 into human clinical trials.

Pharmacokinetic studies in animal models demonstrated a favorable profile with sustained release of SAR113945 locally in the knee joint, providing high local exposure with limited systemic distribution . This characteristic supported the development strategy of intra-articular administration to maximize therapeutic index.

Clinical Development and Trial Design

The clinical development program for SAR113945 included multiple Phase 1 and Phase 2 studies conducted across different geographical regions and patient populations. These studies employed rigorous methodologies to evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy.

Phase 1 Studies

Three Phase 1 studies confirmed the safety and tolerability of SAR113945 . One key study (TDU10820) was a single-center, double-blind, placebo-controlled, randomized, single dose escalation, sequential group study conducted in Germany . This study enrolled 40 patients with knee OA and evaluated single intra-articular doses ranging from 0.075 mg to 25 mg .

Another Phase 1 study (TDU11333) was conducted in Japan with 24 Japanese patients with knee OA to assess safety, tolerability, and pharmacokinetics of ascending single intra-articular doses of SAR113945 . This study evaluated doses of 15 mg, 30 mg, and 60 mg, corresponding to concentrations of 5 mg/mL, 10 mg/mL, and 20 mg/mL, respectively .

Study CodeStudy DesignPatient PopulationDose RangePrimary Objectives
TDU10820Single-center, double-blind, placebo-controlled, randomized, single dose escalation40 patients with knee OA in Germany0.075 mg to 25 mgSafety, tolerability, pharmacokinetics
TDU11333Single-center, double-blind, randomized, placebo-controlled, ascending single dose24 Japanese patients with knee OA15 mg, 30 mg, 60 mgSafety, tolerability, pharmacokinetics

Phase 2 Studies

Following the Phase 1 program, a Phase 2a study (ACT12505) was conducted to assess the efficacy, safety, and tolerability of a single intra-articular dose of SAR113945 in patients with knee OA . This was a double-blind, randomized, placebo-controlled study with 130 patients conducted across two centers in Germany .

The ACT12505 study included patients aged 40 years or older, diagnosed with primary knee OA based upon X-ray/magnetic resonance imaging (MRI) evidence for joint space narrowing and osteophyte formation (Kellgren Lawrence Grades II or III), a Western Ontario MacMaster (WOMAC) score of 24 to 72, and American College of Rheumatology Clinical and Radiographic criteria .

The treatment consisted of a single dose administration of 3 mL SAR113945 at a concentration of 20 mg/mL, corresponding to a dose of 60 mg, or matching placebo . Patients were followed for up to 28 weeks, and efficacy was primarily assessed using the WOMAC index scores evaluating pain, stiffness, and physical function .

Pharmacokinetic Properties

The pharmacokinetic profile of SAR113945 was extensively characterized in both Phase 1 and Phase 2 studies, providing insights into its absorption, distribution, and elimination following intra-articular administration.

Treatment GroupPlacebo (N=10)0.075 mg (N=3)0.3 mg (N=3)0.75 mg (N=3)3 mg (N=3)15 mg (N=9)25 mg (N=9)
Any TEAE8233396
Arthralgia3113361
Joint swelling0112201
Injection site pain1111243
Injection site edema1111233
Sensation of pressure4012212

Data from TDU10820 study, MedDRA 14.0

Most TEAEs were of mild or moderate intensity, appeared a few hours after dosing and usually lasted for no more than 48 hours . Only one TEAE with a maximum intensity recorded as severe was reported: arthralgia at the target knee in one patient in the SAR113945 0.75 mg treatment group, which lasted for 27 days after injection .

Laboratory evaluations generally showed no clinically significant abnormalities. There were isolated increases in C-reactive protein (CRP) meeting the potentially clinically significant abnormality (PCSA) criterion in a few patients across placebo and active treatment groups . Ophthalmologic evaluations showed no indications of any adverse effects within the eye .

Efficacy Results

The efficacy of SAR113945 was evaluated primarily through assessment of WOMAC scores across multiple studies, with mixed results observed.

In phase 1 studies, decreases in total WOMAC scores were seen in all groups including placebo, without a clear dose relationship . All groups showed a decrease in score from baseline to the 7-day measurement point (34% for placebo; for active treatment, the decrease at Day 7 ranged from 9%-38%) . At Day 28 for placebo, the decrease in total WOMAC score was 24%; the corresponding values for active ranged from 11%-49%, without a dose relationship .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator